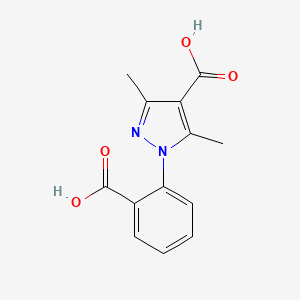

1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Historical Context and Discovery Timeline

The synthesis of pyrazole-carboxylic acid derivatives gained momentum in the late 20th century, driven by interest in their coordination properties and biological activities. 1-(2-Carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid was first reported in the early 2010s as part of efforts to develop ligands for metal-organic frameworks (MOFs). A key synthesis route involves:

- Knorr-type condensation : Reacting diacetyl ethyl acetate with hydrazine hydrate to form the pyrazole ring.

- Functionalization : Introducing the ortho-carboxyphenyl group via copper-catalyzed coupling reactions.

- Hydrolysis : Converting ester intermediates to carboxylic acids under basic conditions.

Early applications focused on its role in constructing MOFs with cobalt and zinc, showcasing its ability to form stable coordination polymers.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic design of multifunctional ligands in supramolecular chemistry. Its significance lies in:

- Dual coordination sites : The pyrazole nitrogen and carboxylic oxygen atoms enable diverse binding modes (e.g., monodentate, bridging).

- Structural tunability : Substituents at positions 1, 3, and 5 modulate electronic and steric properties, influencing MOF porosity and stability.

- Applications :

Table 1 compares its properties with related pyrazole-carboxylic acids:

Structural Relationship to Pyrazole-Carboxylic Acid Derivatives

The compound’s structure bridges simple pyrazoles and advanced bifunctional ligands:

- Pyrazole core : The 3,5-dimethyl groups enhance steric hindrance, favoring selective metal coordination.

- Carboxylic acid groups : The ortho-carboxyphenyl and pyrazole-4-carboxylic acid moieties enable chelation and hydrogen bonding, critical for crystalline frameworks.

- Comparative analysis :

Figure 1 illustrates its coordination modes in cobalt MOFs:

Co₄(μ₄-O) Node

│

├── Pyrazole N coordination

└── Carboxylate O bridging

Properties

IUPAC Name |

1-(2-carboxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-7-11(13(18)19)8(2)15(14-7)10-6-4-3-5-9(10)12(16)17/h3-6H,1-2H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIIUGCRGPDDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Introduction of the Carboxyphenyl Group: The pyrazole intermediate is then subjected to a Friedel-Crafts acylation reaction with a suitable carboxylic acid derivative, such as 2-carboxybenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Final Functionalization: The resulting product is further purified and characterized to ensure the correct structure and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Catalyst Recycling: To reduce costs and environmental impact.

Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

Oxidation Products: Anhydrides, esters.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic effects. Some key findings include:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives showed promising activity against liver and lung carcinoma cell lines, with one derivative achieving an IC50 value of 5.35 μM compared to standard drugs like Cisplatin .

- Anti-inflammatory Properties : Compounds containing the pyrazole structure have been reported to possess anti-inflammatory effects. This is particularly relevant for developing new treatments for inflammatory diseases.

Case Study: Synthesis and Evaluation of Pyrazole Derivatives

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that some derivatives exhibited enhanced activity against specific cancer cell lines compared to the parent compound, suggesting that modifications to the structure can yield more potent agents .

Agricultural Science Applications

In agricultural research, compounds like this compound are being explored for their potential as fungicides and herbicides:

- Fungicidal Activity : Studies have shown that pyrazole derivatives can effectively inhibit the growth of certain phytopathogenic fungi. The structure-activity relationship (SAR) analysis suggests that specific functional groups enhance antifungal efficacy .

- Herbicidal Properties : The compound's ability to disrupt plant growth processes makes it a candidate for herbicide development. Research into its mechanism of action could lead to the formulation of selective herbicides with reduced environmental impact.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with specific thermal and mechanical properties. Its carboxylic acid functional groups can facilitate cross-linking reactions, enhancing material strength and stability.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application:

Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as inflammatory pathways or cell signaling cascades.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Chloro and fluoro substituents increase acidity of the carboxylic acid group compared to the target compound’s carboxyphenyl, which may form intramolecular H-bonds .

- Steric Effects : Bulky groups like isopropylphenyl reduce rotational freedom, impacting crystal packing and solubility .

Physicochemical Properties

- Solubility: Compounds with electron-withdrawing groups (e.g., Cl, F) exhibit higher solubility in polar solvents due to increased polarity. The target compound’s dual carboxylic acids likely enhance aqueous solubility compared to mono-acid analogs .

- Acidity : The pKa of the carboxylic acid group is influenced by substituents. Chlorophenyl derivatives (pKa ~2.5–3.0) are more acidic than alkyl-substituted analogs (pKa ~4.0) .

- Thermal Stability : Crystallographic studies using tools like Mercury and SHELX reveal that halogenated derivatives form denser crystal lattices, increasing melting points (e.g., 4-chlorophenyl analog: mp ~220°C) compared to alkylated variants .

Biological Activity

1-(2-Carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known by its CAS number 956990-21-9, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.

- Molecular Formula : C13H12N2O4

- Molecular Weight : 260.25 g/mol

- IUPAC Name : 1-(2-carboxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid

Biological Activity Overview

The pyrazole scaffold is recognized for a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The specific compound in focus has been evaluated for its potential in various therapeutic areas.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity Evaluation :

A study conducted on the cytotoxic effects of the compound revealed promising results against HepG2 and A549 cell lines. The compound's IC50 values indicate strong potential as an anti-cancer agent, especially when compared to traditional chemotherapeutics like cisplatin . -

Anti-inflammatory Activity :

In a comparative analysis with dexamethasone, certain derivatives of this pyrazole exhibited notable inhibition of inflammatory markers such as TNF-α and IL-6, suggesting that modifications to the pyrazole structure can enhance anti-inflammatory efficacy . -

Antimicrobial Studies :

Research focusing on the antimicrobial properties highlighted that derivatives of this compound showed effectiveness against common pathogens including E. coli and S. aureus. The presence of specific functional groups was found to significantly enhance antibacterial activity .

The biological activities of this compound are attributed to its ability to interact with various molecular targets involved in disease pathways:

- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Anti-inflammatory Mechanisms : Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.

Q & A

Q. What are the established synthesis protocols for 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters or diketones. Key steps include:

- Step 1: Preparation of the pyrazole core via condensation under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side reactions.

- Step 2: Introduction of the 2-carboxyphenyl group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄.

- Optimization: Adjusting solvent polarity (e.g., DMF for polar intermediates) and using inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Monitoring purity via TLC or HPLC at each step is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- FT-IR: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1550 cm⁻¹).

- NMR:

- ¹H NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.1–2.5 ppm).

- ¹³C NMR: Resolves carboxylate carbons (~170 ppm) and pyrazole ring carbons (~140–150 ppm).

- XRD: Determines crystal structure (monoclinic systems reported for analogous pyrazoles, with lattice parameters a = 8.2 Å, b = 10.5 Å, c = 12.3 Å) .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

Methodological Answer:

- Solubility: Low in water (<0.1 mg/mL at 25°C) but improved in DMSO or PBS (pH 7.4) with sonication.

- Stability: Degrades under UV light; store at –20°C in amber vials.

- pKa: Carboxylic acid group (~2.8) and pyrazole NH (~10.2) affect ionization states in physiological conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed across different in vitro assays?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature variations.

- Data Normalization: Express activity relative to internal standards (e.g., IC₅₀ values normalized to reference inhibitors).

- Meta-Analysis: Compare results across assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or kinases).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions).

- QSAR: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. How can synthetic byproducts or isomers be identified and mitigated during scale-up?

Methodological Answer:

- HPLC-MS: Detect trace byproducts (e.g., diastereomers or decarboxylated derivatives) using C18 columns and ESI ionization.

- Crystallization: Optimize solvent mixtures (e.g., EtOH/H₂O) to isolate the desired isomer.

- Reaction Monitoring: Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.